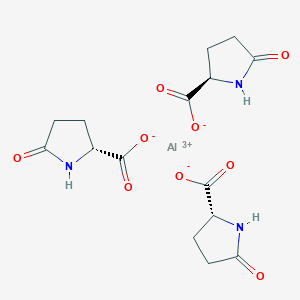![molecular formula C4H8NNa3O8P2 B13769853 Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- CAS No. 68025-41-2](/img/structure/B13769853.png)
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- is a complex compound that features a nickel ion coordinated with a bis(phosphonomethyl)glycinato ligand
Vorbereitungsmethoden
The synthesis of Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- typically involves the reaction of nickel salts with N,N-bis(phosphonomethyl)glycine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex. Industrial production methods may involve large-scale batch reactions with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel ion.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions are possible, where the bis(phosphonomethyl)glycinato ligand can be replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound’s interaction with biological molecules makes it a subject of study in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Industry: It is used in industrial processes that require specific catalytic activities or coordination chemistry.
Wirkmechanismus
The mechanism by which Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- exerts its effects involves the coordination of the nickel ion with the bis(phosphonomethyl)glycinato ligand. This coordination can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- can be compared with other similar compounds, such as:
- Nickelate(3-), [N,N-bis(phosphonomethyl)glycinato(5-)]-, tripotassium, (T-4)-
- Triammonium [N,N-bis(phosphonomethyl)glycinato(5-)]nickelate(3-)
These compounds share similar coordination chemistry but may differ in their specific ligands or counterions, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
68025-41-2 |
|---|---|
Molekularformel |
C4H8NNa3O8P2 |
Molekulargewicht |
329.03 g/mol |
IUPAC-Name |
trisodium;2-[bis[[hydroxy(oxido)phosphanyl]oxymethyl]amino]acetate |
InChI |
InChI=1S/C4H9NO8P2.3Na/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;/h8,10H,1-3H2,(H,6,7);;;/q-2;3*+1/p-1 |
InChI-Schlüssel |
IELKCCQHHJXMED-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)[O-])N(COP(O)[O-])COP(O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)




![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)




![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)

